molecular formula C7H12N2O3 B13327528 Methyl 4-amino-2-oxopiperidine-4-carboxylate

Methyl 4-amino-2-oxopiperidine-4-carboxylate

Cat. No.: B13327528
M. Wt: 172.18 g/mol
InChI Key: IXERRYVIAHLDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2-oxopiperidine-4-carboxylate is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. It is often used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-oxopiperidine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. For example, the reaction of methyl 2-oxopiperidine-4-carboxylate with ammonia or an amine can yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-amino-2-oxopiperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-amino-2-oxopiperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-oxopiperidine-4-carboxylate is unique due to the presence of both an amino group and an oxo group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 4-amino-2-oxopiperidine-4-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-12-6(11)7(8)2-3-9-5(10)4-7/h2-4,8H2,1H3,(H,9,10)

InChI Key

IXERRYVIAHLDAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC(=O)C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.